molecular formula C21H24N4O2S B1684304 米拉贝隆 CAS No. 223673-61-8

米拉贝隆

货号 B1684304
CAS 编号: 223673-61-8
分子量: 396.5 g/mol
InChI 键: PBAPPPCECJKMCM-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirabegron is used alone or together with other medicines (e.g., solifenacin succinate) to treat the symptoms of an overactive bladder (OAB), such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate . It is also used to treat neurogenic detrusor overactivity (NDO) .


Synthesis Analysis

A practical synthesis of Mirabegron, a novel β3-adrenoceptor (AR) agonist for the symptomatic treatment of overactive bladder (OAB), starting from ®-styrene epoxide in 4 steps is reported . Another approach utilized ®-mandelic acid as a chiral starting material, and involves a controlled borane-reduction step .


Molecular Structure Analysis

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 .


Chemical Reactions Analysis

An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets. The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .


Physical And Chemical Properties Analysis

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 . It is soluble in DMSO .

科学研究应用

Specific Scientific Field

This application falls under the field of Metabolic Pharmacology .

Summary of the Application

Mirabegron, a selective β3-adrenergic receptor agonist, has been explored for its utility in metabolic disorders . It’s being used as a potential therapeutic agent for activating Brown Adipose Tissue (BAT) and regulating metabolism .

Methods of Application

A systematic review and meta-analysis were conducted by searching PubMed Central, Web of Science, Embase, and Cochrane Library databases for relevant papers published from the date of database inception to March 2023 . The primary outcome indicators such as BAT volume, BAT activity, body temperature, and resting energy expenditure (REE), as well as secondary outcome indicators such as heart rate (HR), diastolic blood pressure (DBP), systolic blood pressure (SBP), non-esterified fatty acids (NEFA), blood glucose, and blood insulin from relevant studies were extracted .

Treatment of Neurogenic Lower Urinary Tract Dysfunction

Specific Scientific Field

This application falls under the field of Urology .

Summary of the Application

Mirabegron has been increasingly used as a therapeutic option for neurogenic lower urinary tract dysfunction . It works by stimulating β3-adrenergic receptors to induce detrusor relaxation .

Methods of Application

A meta-analysis was carried out to investigate the efficacy and safety of mirabegron for the treatment of neurogenic lower urinary tract dysfunction . Randomized controlled trials (RCTs) relating to mirabegron in patients with neurogenic lower urinary tract dysfunction were retrieved from PubMed, Embase, and Cochrane Library .

Results or Outcomes

The meta-analysis involved four RCTs involving 245 patients . Mirabegron treatment resulted in a significant improvement in bladder compliance, urinary incontinence episodes, and Incontinence Quality of Life (I-QOL) . There were no significant differences between mirabegron and control groups in terms of the incidence of drug-related adverse events .

Treatment of Neurological Disorders

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Mirabegron has been increasingly used as a therapeutic option for neurogenic lower urinary tract dysfunction, which is often present in patients suffering from neurological disorders such as spinal cord injury (SCI), multiple sclerosis (MS), and Parkinson’s disease .

Methods of Application

A meta-analysis was carried out to investigate the efficacy and safety of mirabegron for the treatment of neurogenic lower urinary tract dysfunction . Randomized controlled trials (RCTs) relating to mirabegron in patients with neurogenic lower urinary tract dysfunction were retrieved from PubMed, Embase, and Cochrane Library .

Results or Outcomes

The meta-analysis involved four RCTs involving 245 patients . Mirabegron treatment resulted in a significant improvement in bladder compliance, urinary incontinence episodes, and Incontinence Quality of Life (I-QOL) . There were no significant differences between mirabegron and control groups in terms of the incidence of drug-related adverse events .

Treatment of Metabolic Disorders

Specific Scientific Field

This application falls under the field of Metabolic Pharmacology .

Summary of the Application

Mirabegron has been identified as the most promising and safest β3AR agonist currently available that has the potential to be used in the therapeutic treatment of metabolic disorders .

Methods of Application

Recent in vivo animal and clinical studies have been conducted to understand how mirabegron can be metabolically beneficial for both lean and obese individuals .

Results or Outcomes

These studies have demonstrated that circulating adipokines, glucose metabolism, and lipid droplet (LD) size are all positively affected by mirabegron administration . Recent studies have also demonstrated that mirabegron has similar outcomes to intermittent cold exposure and displays more direct evidence for beiging than those produced with exercise .

Treatment of Cardiovascular Disease

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

Mirabegron has been identified as a potential therapeutic agent for cardiovascular disease . It has been found to increase heart rate (HR), diastolic blood pressure (DBP), and insulin secretion, which may have beneficial effects on cardiovascular disease .

Methods of Application

A systematic review and meta-analysis were conducted by searching PubMed Central, Web of Science, Embase, and Cochrane Library databases for relevant papers published from the date of database inception to March 2023 . The primary outcome indicators such as HR, DBP, systolic blood pressure (SBP), and blood insulin from relevant studies were extracted .

Results or Outcomes

The meta-analysis revealed that patients showed significant increases in HR, DBP, SBP, and blood insulin . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

Safety Analysis

Specific Scientific Field

This application falls under the field of Pharmacovigilance .

Summary of the Application

An analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database was conducted to examine the safety of Mirabegron .

Methods of Application

The FAERS database was used to retrieve data on the incidence of drug-related adverse events, arrhythmias, hypertension, or post-voiding residual volume .

Results or Outcomes

There were no significant differences between mirabegron and control groups in terms of the incidence of drug-related adverse events, arrhythmias, hypertension, or post-voiding residual volume . This suggests that Mirabegron is a safe treatment option .

安全和危害

Mirabegron may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; or dangerously high blood pressure . The most common side effect is elevated blood pressure; but there are many others, including dry mouth, susceptibility to colds, and urinary tract infection .

未来方向

Mirabegron has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

属性

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021648
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mirabegron

CAS RN

223673-61-8
Record name Mirabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223673-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirabegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mirabegron
Reactant of Route 2
Reactant of Route 2
Mirabegron
Reactant of Route 3
Reactant of Route 3
Mirabegron
Reactant of Route 4
Reactant of Route 4
Mirabegron
Reactant of Route 5
Reactant of Route 5
Mirabegron
Reactant of Route 6
Mirabegron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。